

Dihydroxidosulfur in the Interstellar Medium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxidosulfur*

Cat. No.: *B1237710*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interstellar medium (ISM) harbors a complex and evolving chemistry, with the "sulfur depletion problem" representing a significant enigma. This guide delves into the current understanding of **dihydroxidosulfur** (sulfuric acid, H_2SO_4) as a potential, yet elusive, reservoir for this missing sulfur. While direct observational evidence of interstellar H_2SO_4 remains pending, compelling laboratory and theoretical studies suggest its formation on the icy mantles of dust grains. This document provides a comprehensive overview of the proposed formation and destruction pathways of **dihydroxidosulfur** in the ISM, summarizes the quantitative abundance of key sulfur-bearing molecules to contextualize the sulfur budget, details a plausible experimental protocol for its synthesis under simulated interstellar conditions, and presents key processes in visual diagrams.

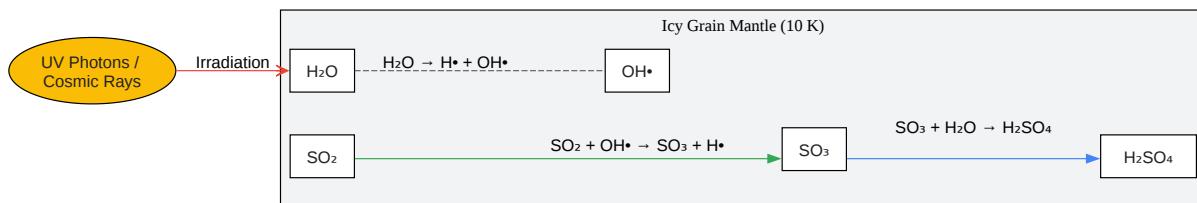
The Interstellar Sulfur Budget and the Case for Dihydroxidosulfur

A significant discrepancy exists between the cosmic abundance of sulfur and its observed abundance in the dense molecular clouds of the ISM. This "sulfur depletion" suggests that a substantial fraction of sulfur is sequestered in forms that are difficult to detect, such as complex molecules or solid-state species on dust grains.^{[1][2][3][4]} **Dihydroxidosulfur**, or sulfuric acid (H_2SO_4), particularly in its hydrated forms ($\text{H}_2\text{SO}_4 \cdot n\text{H}_2\text{O}$), has been proposed as a viable

candidate for this hidden sulfur reservoir. Its formation is theorized to occur on the surfaces of icy dust grains through the energetic processing of simpler sulfur-containing molecules.

Quantitative Abundance of Key Sulfur-Bearing Molecules

Direct quantitative data for interstellar **dihydroxidosulfur** is unavailable due to the lack of definitive observational detections. However, the abundances of other key sulfur-bearing molecules provide crucial context for the overall sulfur budget in different interstellar environments.

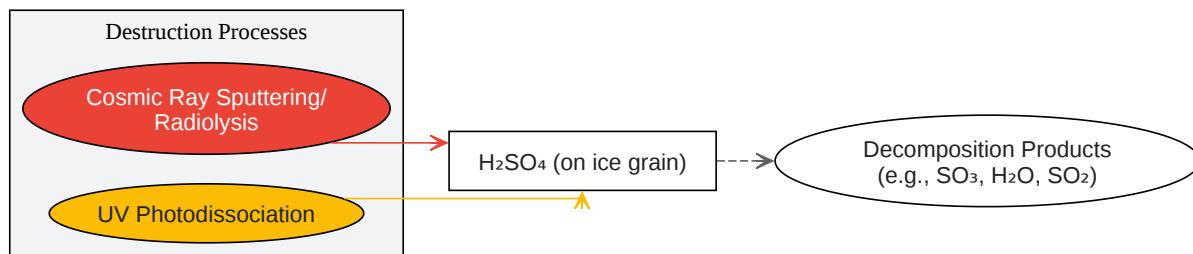

Molecule	Formula	Environment	Fractional Abundance (relative to H ₂)	Column Density (cm ⁻²)	Reference(s)
Hydrogen Sulfide	H ₂ S	Cold, Dark Clouds	-	~7.0 x 10 ¹² - 2.6 x 10 ¹³	[5]
Hot Cores	-	-	[6]		
Ices (Upper Limit)	< 0.7% (relative to H ₂ O)	-	[7][8][9]		
Sulfur Monoxide	SO	Cold, Dark Clouds	-	-	[10][11]
Hot Cores	High abundance	-	[6][12]		
Sulfur Dioxide	SO ₂	Cold, Dark Clouds	-	-	[10][11]
Hot Cores	High abundance	-	[6][12]		
Ices (Tentative)	-	-	[9]		
Carbon Monosulfide	CS	Cold, Dark Clouds	-	-	[10]
Hot Cores	Present	-	[6]		
Carbonyl Sulfide	OCS	Ices	Detected	-	[4][9]
Hot Cores	Present	-	[6]		

Formation and Destruction Pathways of Dihydroxidosulfur in the ISM

The primary proposed environment for the formation of **dihydroxidosulfur** is the surface of icy dust grains in cold, dense molecular clouds. Gas-phase formation routes are generally considered inefficient under these conditions.[4]

Grain Surface Formation Pathway

The formation of H_2SO_4 on interstellar ices is believed to be initiated by the energetic processing of precursor molecules, primarily sulfur dioxide (SO_2) and water (H_2O), by ultraviolet (UV) photons or cosmic rays.

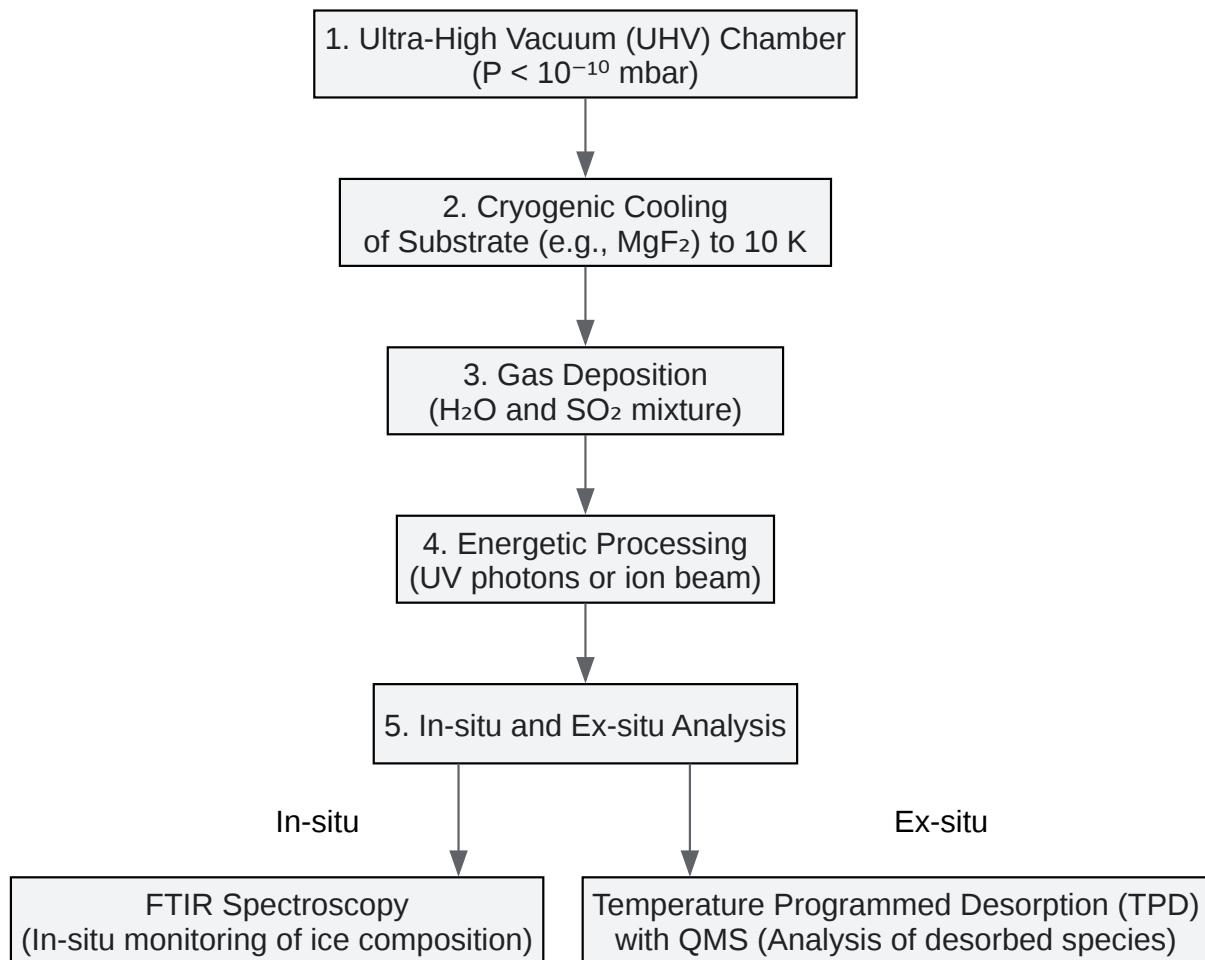

[Click to download full resolution via product page](#)

Proposed formation pathway of **dihydroxidosulfur** on interstellar ice grains.

Destruction Pathways

Once formed, **dihydroxidosulfur** is susceptible to destruction by the same energetic processes that can lead to its formation.

- Photodissociation: UV photons can break the chemical bonds in H_2SO_4 , leading to its decomposition.
- Cosmic Ray Sputtering and Radiolysis: High-energy cosmic rays can physically eject molecules from the ice mantle (sputtering) or induce chemical changes (radiolysis), leading to the destruction of H_2SO_4 .[13][14][15][16][17]


[Click to download full resolution via product page](#)

Primary destruction pathways for **dihydroxidosulfur** on interstellar ice grains.

Experimental Protocol for the Synthesis and Analysis of Dihydroxidosulfur in Simulated Interstellar Ices

The following protocol outlines a general methodology for the laboratory synthesis and analysis of **dihydroxidosulfur** under conditions analogous to the interstellar medium. This is a composite protocol based on common techniques described in the literature.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Experimental Workflow

[Click to download full resolution via product page](#)

General experimental workflow for simulating interstellar ice chemistry.

Detailed Methodology

- System Preparation:
 - An ultra-high vacuum (UHV) chamber is evacuated to a base pressure of $< 10^{-10}$ mbar to minimize contamination.[18][19][26][30]
 - An infrared-transparent substrate (e.g., MgF_2 , CsI , or a gold-plated mirror) is mounted on a cryostat and cooled to 10-20 K.[18][19][23]

- Ice Deposition:
 - A pre-prepared gas mixture of deionized water (H_2O) and sulfur dioxide (SO_2) is introduced into the chamber through a precision leak valve.
 - The gas condenses on the cold substrate, forming an amorphous ice layer of a desired thickness, which is monitored in real-time using laser interferometry or infrared spectroscopy.
- Energetic Processing:
 - UV Photolysis: The ice sample is irradiated with a UV source, such as a hydrogen discharge lamp, which provides a strong Lyman- α emission line at 121.6 nm, simulating the interstellar radiation field.[20][21][26]
 - Cosmic Ray Simulation: Alternatively, the ice is irradiated with an ion beam (e.g., H^+ , He^+) from a particle accelerator to simulate the effects of cosmic rays.[27][28]
 - The flux and fluence of the radiation source are carefully calibrated and controlled.
- In-situ Analysis:
 - Throughout the deposition and irradiation process, the chemical composition of the ice is monitored using Fourier Transform Infrared (FTIR) spectroscopy.[18][23][26] The appearance of new absorption bands corresponding to the vibrational modes of H_2SO_4 and its hydrates would indicate its formation.[34][35][36][37][38]
- Temperature Programmed Desorption (TPD):
 - After irradiation, the substrate is slowly and linearly heated.
 - A Quadrupole Mass Spectrometer (QMS) is used to detect the molecules that desorb from the ice as a function of temperature.[24][31][32][39]
 - The mass spectrum corresponding to H_2SO_4 ($m/z = 98$) and its fragments would confirm its presence in the ice and provide information about its desorption energy.

Conclusion and Future Directions

The investigation into **dihydroxidosulfur** in the interstellar medium is a compelling area of astrochemistry. While direct detection remains a challenge, laboratory simulations and theoretical models provide a strong basis for its existence on interstellar ices. Future observational campaigns with advanced instruments like the James Webb Space Telescope may provide the necessary sensitivity to detect the infrared signatures of sulfuric acid hydrates in dense molecular clouds. Further laboratory studies are crucial to precisely quantify reaction rates, branching ratios, and the spectroscopic properties of H_2SO_4 and its hydrates under astrophysically relevant conditions. A deeper understanding of the role of **dihydroxidosulfur** in the ISM will be instrumental in solving the long-standing sulfur depletion problem and enriching our knowledge of the chemical evolution of our galaxy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modeling sulfur depletion in interstellar clouds | *Astronomy & Astrophysics* (A&A) [aanda.org]
- 2. [1903.01232] Modeling Sulfur Depletion in Interstellar Clouds [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection of interstellar hydrogen sulfide in cold, dark clouds - *PubMed* [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aanda.org [aanda.org]
- 8. H_2S ice sublimation dynamics - Experimentally constrained binding energies, entrapment efficiencies, and snowlines | *Astronomy & Astrophysics* (A&A) [aanda.org]
- 9. aanda.org [aanda.org]

- 10. The evolution of sulphur-bearing molecules in high-mass star-forming cores | *Astronomy & Astrophysics* (A&A) [aanda.org]
- 11. aanda.org [aanda.org]
- 12. Sulphur-rich cold gas around the hot core precursor G328.2551-0.5321 - An APEX unbiased spectral survey of the 2 mm, 1.2 mm, and 0.8 mm atmospheric windows | *Astronomy & Astrophysics* (A&A) [aanda.org]
- 13. Cosmic-ray induced sputtering of interstellar formaldehyde ices | *Astronomy & Astrophysics* (A&A) [aanda.org]
- 14. Interstellar ice under swift heavy cosmic rays bombardment | Institut d'Astrophysique Spatiale [ias.u-psud.fr]
- 15. Cosmic-ray induced sputtering of interstellar formaldehyde ices [arxiv.org]
- 16. aanda.org [aanda.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Broadband spectroscopy of astrophysical ice analogues - II. Optical constants of CO and CO₂ ices in the terahertz and infrared ranges | *Astronomy & Astrophysics* (A&A) [aanda.org]
- 19. academic.oup.com [academic.oup.com]
- 20. arxiv.org [arxiv.org]
- 21. INFRA-ICE: an ultra-high vacuum experimental station for laboratory astrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arxiv.org [arxiv.org]
- 23. Laboratory spectroscopy of theoretical ices: Predictions for JWST and test for astrochemical models | *Astronomy & Astrophysics* (A&A) [aanda.org]
- 24. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.aip.org [pubs.aip.org]
- 27. | NASA Astrobiology Institute [astrobiology.nasa.gov]
- 28. heliophysics.gsfc.nasa.gov [heliophysics.gsfc.nasa.gov]
- 29. researchgate.net [researchgate.net]
- 30. Vacuum-UV spectroscopy of interstellar ice analogs - I. Absorption cross-sections of polar-ice molecules | *Astronomy & Astrophysics* (A&A) [aanda.org]
- 31. researchgate.net [researchgate.net]

- 32. Comprehensive laboratory constraints on thermal desorption of interstellar ice analogues | *Astronomy & Astrophysics* (A&A) [aanda.org]
- 33. researchgate.net [researchgate.net]
- 34. Infrared spectroscopic studies of the low temperature interconversion of sulfuric acid hydrates - *Physical Chemistry Chemical Physics* (RSC Publishing) [pubs.rsc.org]
- 35. Infrared spectroscopic studies of the low temperature interconversion of sulfuric acid hydrates | *Semantic Scholar* [semanticscholar.org]
- 36. Infrared and visible Fourier-transform spectra of sulfuric-acid–water aerosols at 230 and 294 K [opg.optica.org]
- 37. ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films - *Physical Chemistry Chemical Physics* (RSC Publishing) [pubs.rsc.org]
- 38. researchgate.net [researchgate.net]
- 39. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Dihydroxidosulfur in the Interstellar Medium: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237710#dihydroxidosulfur-in-interstellar-medium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com